molecular formula C15H11BrN2S B3032741 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 42056-77-9

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B3032741
CAS No.: 42056-77-9
M. Wt: 331.2 g/mol
InChI Key: WSEYNFJNIBSAIT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine (CAS 42056-77-9) is a chemical compound with the molecular formula C15H11BrN2S and a molecular weight of 331.23 g/mol . This thiazole derivative is built around a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its widespread biological activities . The compound features a 4-bromophenyl group at the 4-position of the thiazole ring and a phenylamino group at the 2-position. Thiazole-containing compounds are of significant interest in pharmaceutical research for their diverse biological profiles, which include antimicrobial and anticancer properties . Related 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising in vitro antimicrobial activity against pathogenic bacteria and fungi, as well as antiproliferative effects against human cancer cell lines, such as breast adenocarcinoma (MCF7) . Furthermore, structural analogs based on the N,4-diaryl-1,3-thiazole-2-amine scaffold have been investigated as potential tubulin polymerization inhibitors, targeting the colchicine binding site, which is a validated mechanism for anticancer drug development . This makes this compound a valuable building block for researchers in drug discovery, particularly for the synthesis and optimization of novel therapeutic agents targeting microbial infections and cancer. The compound is listed with multiple international suppliers, ensuring availability for the global research community . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEYNFJNIBSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350444
Record name 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42056-77-9
Record name 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired thiazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, a study on related thiazole derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from 2-amino-4-(4-bromophenyl)thiazole were evaluated for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

2. Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. A notable study highlighted the synthesis of thiazole-integrated compounds that showed inhibitory effects on cancer cell lines such as HT29 and A549. The presence of specific substituents on the phenyl group was linked to enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range . The structural modifications of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine may lead to the development of more potent anticancer agents.

3. Anticonvulsant Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been explored for their anticonvulsant effects. Compounds synthesized from thiazole frameworks were tested in animal models, revealing significant protective effects against induced seizures . These findings suggest that this compound could be a candidate for further development in the treatment of epilepsy.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiourea with appropriate aromatic aldehydes or halides. Characterization techniques such as FTIR spectroscopy, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or phenyl groups can significantly influence their pharmacological profiles. For example, substituents that enhance lipophilicity or electron-withdrawing groups can improve bioavailability and potency against specific targets .

Applications in Agriculture

Beyond medicinal uses, thiazole derivatives are also explored for agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit specific biological pathways in pests makes them valuable in crop protection strategies .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

N-(3,4,5-Trimethoxyphenyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine (10e)

  • Structure : The phenyl group on the amine is substituted with three methoxy groups.
  • Properties : Higher yield (82%) compared to the parent compound, with a melting point of 144–146°C.
  • Activity : Acts as a tubulin inhibitor, showing enhanced bioactivity due to the electron-donating methoxy groups, which improve binding to microtubules .
  • Key Data :
    • $ ^1H $-NMR (CDCl₃): δ 3.83 (s, 9H, OCH₃).
    • ESI-MS: m/z = 421.0 [M+H]⁺.

4-(4-Fluorophenyl)-N-benzyl-1,3-thiazol-2-amine

  • Structure : Replaces bromine with fluorine and substitutes the phenylamine with a benzyl group.
  • Properties : Lower molecular weight (284.35 g/mol) and altered electronic effects due to fluorine’s electronegativity.
  • Activity: Not explicitly reported, but fluorophenyl derivatives are often explored for improved metabolic stability .

4-(4-Methylphenyl)-N-phenyl-1,3-thiazol-2-amine Hydrobromide

  • Structure : Methyl substituent replaces bromine on the phenyl ring.
  • Key Data: Molecular weight = 347.27 g/mol; Canonical SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3.Br .

Modifications on the Amine Group

4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1)

  • Structure : Schiff base formation with a dimethoxybenzylidene group.
  • Properties : Light yellow solid, 85% yield, melting point 134–136°C.
  • Activity : Enhanced antimicrobial activity compared to the parent compound, attributed to the imine linkage and methoxy groups .

4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine Hydrobromide (TH-644)

  • Structure: Incorporates a fluoromethoxyphenyl and phenoxyphenyl group.
  • Activity : Inhibits RANKL- and LPS-mediated inflammatory pathways, highlighting the role of fluorine and ether linkages in modulating cellular responses .

Functional Group Additions

Thiazole-Azo Dyes (e.g., 4-(4-Methoxyphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine)

  • Structure : Azo (-N=N-) group introduced at the 5-position of the thiazole ring.
  • Properties : Red-shifted absorbance due to extended conjugation; used in photoinduced birefringence studies.
  • Key Data : $ ^1H $-NMR (DMSO-d₆): δ 8.46 (br. s, 2H, NH₂) .

4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine Hydrochloride

  • Structure : Chloromethyl group at the 4-position.
  • Properties : Reactive chloromethyl moiety enables further derivatization; used as a building block in medicinal chemistry .

Mechanistic Insights and Trends

  • Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) enhances electrophilic interactions in target binding, whereas methoxy or methyl groups (electron-donating) improve solubility and pharmacokinetics .
  • Steric Effects: Bulky substituents (e.g., benzyl, phenoxy) may reduce binding affinity but increase selectivity for specific biological targets .
  • Functional Group Flexibility : Azo and chloromethyl groups enable diversification into dyes or prodrugs, expanding applications beyond therapeutics .

Biological Activity

Overview

4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a bromophenyl group and a phenyl group attached to the thiazole ring, which contributes to its unique chemical properties and biological effects.

The compound is characterized by the following chemical structure:

C13H10BrN3S\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{S}

This structure allows for various chemical reactions, including substitution and coupling reactions. The presence of the bromine atom enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of this compound showed promising results comparable to standard antibiotics like norfloxacin and antifungals such as fluconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity TypeMIC (µg/mL)Comparison Standard
p2Antibacterial0.5Norfloxacin
p6Antifungal0.8Fluconazole

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action is believed to involve binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis through caspase activation .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (nM)Mechanism of Action
p238Tubulin binding, apoptosis induction
p325Microtubule disruption
p615Caspase activation

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives, including this compound, against multiple human cancer cell lines. The results indicated that the compound exhibited low micromolar to nanomolar IC50 values, demonstrating strong antiproliferative activity .
  • Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively within the active sites of target proteins involved in cell division and survival pathways. This binding affinity correlates with the observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, in one protocol, 4-bromophenyl-substituted thiazole derivatives are prepared by reacting thiourea intermediates with α-bromoketones under reflux in ethanol. Yield optimization (e.g., 82% as reported) requires precise stoichiometric ratios and temperature control (90–100°C). Purity is confirmed via melting point analysis, HPLC, and spectral characterization (¹H/¹³C NMR, ESI-MS). For instance, ¹H-NMR peaks at δ 7.69 (d, J = 8.4 Hz) and 7.51 (d, J = 8.4 Hz) confirm aromatic protons, while ESI-MS at m/z = 421.0 [M+H]⁺ validates molecular weight .

Q. How should researchers characterize the crystal structure of this compound, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. The thiazole core and substituent orientations (e.g., dihedral angles between aromatic rings) are analyzed using programs like SHELXL for refinement. For example, in a related thiazole derivative, the thiazole ring was inclined at 9.2° and 15.3° relative to adjacent phenyl rings, with intermolecular C–H⋯π interactions observed. Data-to-parameter ratios >15:1 and low R-factors (<0.05) ensure reliability. Use SHELXTL or WinGX for structure visualization and validation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound as a tubulin inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to tubulin’s colchicine site. Compare docking scores with known inhibitors (e.g., combretastatin analogues). Pharmacophore modeling identifies critical interactions, such as hydrophobic contacts with the bromophenyl group and hydrogen bonding via the thiazole amine. Validate predictions with in vitro assays (e.g., antiproliferative activity against cancer cell lines) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For instance, HMBC correlations between the thiazole C2 and phenylamine protons can confirm substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD to resolve ambiguities .

Q. How do substituent modifications (e.g., bromo vs. methoxy groups) impact the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing bromo with methoxy groups). Assess changes in logP (lipophilicity) via HPLC and cytotoxicity via MTT assays. For example, bromine’s electron-withdrawing effect may enhance tubulin binding, while methoxy groups improve solubility. Pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) are quantified using LC-MS/MS .

Q. What experimental controls are essential when evaluating this compound’s antimicrobial activity?

  • Methodological Answer : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1%). Use standardized protocols (CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Replicate experiments in triplicate to account for variability. Confirm membrane-targeting activity via propidium iodide uptake assays .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis yields?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, stirring rate) rigorously. Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration). For example, a Central Composite Design (CCD) optimizes reaction time and temperature. Reproducibility is enhanced by using anhydrous solvents and inert atmospheres .

Q. What metrics validate the quality of crystallographic data for this compound?

  • Methodological Answer : Key metrics include:

  • R-factor : <0.05 for high-resolution data.
  • CCDC validation : Check for missing symmetry or incorrect space group assignments.
  • ORTEP plots : Visualize anisotropic displacement parameters to confirm absence of disorder.
    Refer to CCDC guidelines and use PLATON for symmetry checks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Reactant of Route 2
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4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine

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